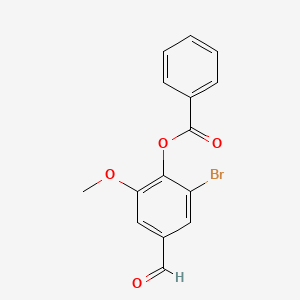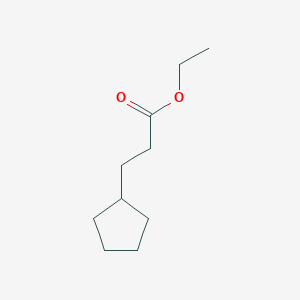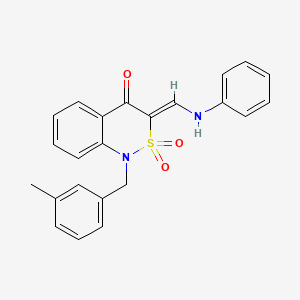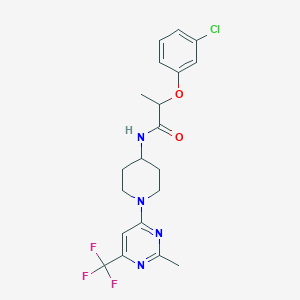
Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and two fluorine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate typically involves the chlorosulfonation of methyl 2,3-difluorobenzoate. The reaction is carried out by treating methyl 2,3-difluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2,3-difluorobenzoate
Reagent: Chlorosulfonic acid (ClSO3H)
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can be performed at ambient or slightly elevated temperatures.
Major Products Formed
Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.
Sulfonate Esters: Formed by nucleophilic substitution with alcohols.
Sulfonic Acid: Formed by hydrolysis or reduction reactions.
科学研究应用
Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
作用机制
The mechanism of action of Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate primarily involves its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These reactions can modify the structure and function of the target molecules, thereby exerting biological effects.
相似化合物的比较
Similar Compounds
Chlorosulfonyl Isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.
Methanesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the aromatic ring and fluorine atoms.
Sulfonimidates: Organosulfur compounds with a sulfonyl group, but with different substituents and reactivity.
Uniqueness
Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate is unique due to the presence of both the chlorosulfonyl group and the difluorinated aromatic ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
methyl 5-chlorosulfonyl-2,3-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(16(9,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVYZJBPPMTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2805773.png)

![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![6-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2805789.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)


![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

